molecular formula C20H32N2O2S B3964022 1,1'-{3-[(4-Methylphenyl)sulfonyl]propane-1,2-diyl}dipiperidine

1,1'-{3-[(4-Methylphenyl)sulfonyl]propane-1,2-diyl}dipiperidine

Cat. No.: B3964022
M. Wt: 364.5 g/mol
InChI Key: BPKDNYUQUUDNJX-UHFFFAOYSA-N
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Description

1,1’-{3-[(4-Methylphenyl)sulfonyl]propane-1,2-diyl}dipiperidine is a complex organic compound characterized by the presence of a sulfonyl group attached to a propane backbone, which is further linked to two piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-{3-[(4-Methylphenyl)sulfonyl]propane-1,2-diyl}dipiperidine typically involves a multi-step process. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 1,2-dipiperidino propane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at low temperatures to ensure complete reaction and high yield of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

1,1’-{3-[(4-Methylphenyl)sulfonyl]propane-1,2-diyl}dipiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone and sulfide derivatives, as well as substituted piperidine compounds .

Scientific Research Applications

1,1’-{3-[(4-Methylphenyl)sulfonyl]propane-1,2-diyl}dipiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,1’-{3-[(4-Methylphenyl)sulfonyl]propane-1,2-diyl}dipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to modulation of their activity. The piperidine rings may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-{3-[(4-Methylphenyl)sulfonyl]propane-1,2-diyl}dipiperidine is unique due to its specific combination of a sulfonyl group with piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[3-(4-methylphenyl)sulfonyl-2-piperidin-1-ylpropyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O2S/c1-18-8-10-20(11-9-18)25(23,24)17-19(22-14-6-3-7-15-22)16-21-12-4-2-5-13-21/h8-11,19H,2-7,12-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKDNYUQUUDNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CN2CCCCC2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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